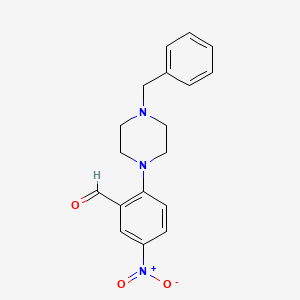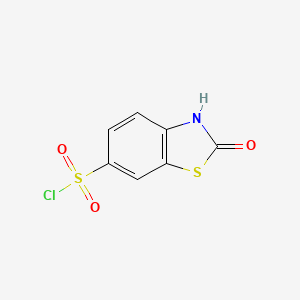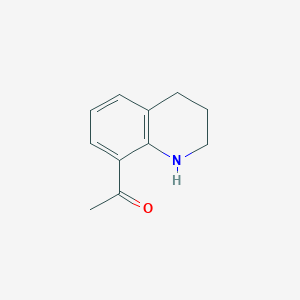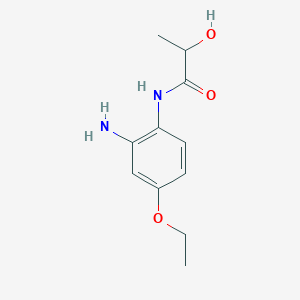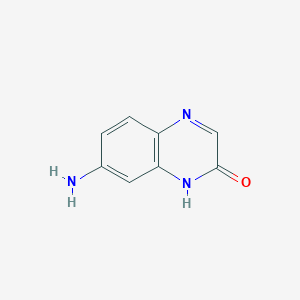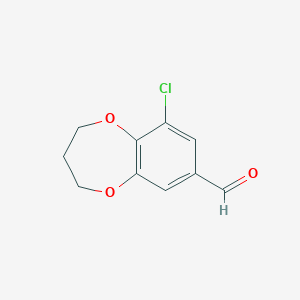
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
説明
“9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde” is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of the parent compound "3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis. Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.63 . It is a powder at room temperature . The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 .
科学的研究の応用
Polymerization of Substituted Aldehydes
Substituted aldehydes, including haloaldehydes like 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, play a pivotal role in polymer science. Research has delved into their polymerization processes, focusing on the preparation, purification, and characterization of monomers. These studies highlight the potential practical applications of the polymers derived from such aldehydes, revealing their significance in developing new materials with unique properties (Kubisa et al., 1980).
Synthesis of Heterocyclic Compounds
The chemical reactivity of chloroaldehydes, including 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been harnessed to synthesize a variety of heterocyclic compounds. One study explores the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of chloroaldehydes in organic synthesis and their potential in producing compounds with significant biological activities (Issac & Tierney, 1996).
Advances in Benzodiazepine Synthesis
Research on benzodiazepines, including those related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been substantial, with a focus on developing new synthetic methodologies. These compounds are crucial in medicinal chemistry due to their broad spectrum of biological activities. A comprehensive review encapsulates recent synthetic strategies, illuminating the continuous innovation within this domain and its implications for future drug development (Teli et al., 2023).
Quinoxaline Chemistry
The chemistry of quinoxalines, which are structurally related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been extensively reviewed, revealing their importance as dyes, pharmaceuticals, and catalysts. This body of work underscores the diversity of applications for these compounds and their synthetic derivatives, highlighting their potential in addressing a range of scientific and industrial challenges (Pareek & Kishor, 2015).
Biological Activity of Benzazepines
Benzazepines, compounds related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, have been studied for their structure-activity relationships. These investigations have revealed their cytotoxicity against certain cancer cell lines and their potential as radical producers, offering insights into their applicability in cancer research and therapy (Kawase et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
The primary targets of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Result of Action
The molecular and cellular effects of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde’s action are currently unknown
特性
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDPBFEHLDZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
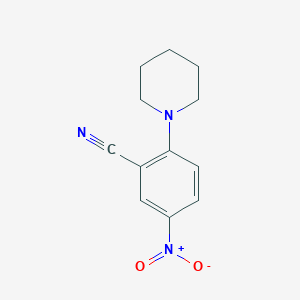
![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
